molecular formula C17H17N5O3S2 B2768435 methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate CAS No. 1206997-20-7

methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Cat. No.: B2768435
CAS No.: 1206997-20-7
M. Wt: 403.48
InChI Key: LJIUMDBOFBFDOX-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring a 5-methyl-1,3,4-thiadiazole core linked via a thioether bridge to a 5-phenyl-imidazole moiety, with a methyl acetate ester group at the terminal position. Its synthesis involves multi-step reactions, including:

  • Thiadiazole intermediate preparation: Substituted 5-phenyl-1,3,4-thiadiazol-2-amine derivatives are synthesized from aromatic aldehydes and thiosemicarbazide (Step 2 in ).
  • Thioether formation: A thiol group (e.g., from 5-methyl-1,3,4-thiadiazole-2-thiol) reacts with an α-chloroester (e.g., ethyl chloroacetate) in the presence of potassium carbonate in acetone, as demonstrated in .

The compound’s structural complexity necessitates rigorous characterization via techniques such as NMR, FT-IR, and mass spectrometry (). Its design likely targets pharmacological applications, given the prevalence of thiadiazole and imidazole motifs in bioactive molecules.

Properties

IUPAC Name

methyl 2-[2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-11-20-21-16(27-11)19-14(23)10-26-17-18-8-13(12-6-4-3-5-7-12)22(17)9-15(24)25-2/h3-8H,9-10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIUMDBOFBFDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

The compound consists of several key structural elements:

  • Thiadiazole Ring : The 5-methyl-1,3,4-thiadiazole component is crucial for its biological activity.
  • Imidazole Moiety : The presence of a phenyl-substituted imidazole enhances its interaction with biological targets.

The molecular formula is C16H18N4O2S2C_{16}H_{18}N_4O_2S_2, and it has a molecular weight of approximately 366.47 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:

  • Compounds containing the 1,3,4-thiadiazole ring exhibit significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiadiazole DerivativeS. aureus32.6 μg/mL
Thiadiazole DerivativeE. coli47.5 μg/mL
Thiadiazole DerivativeAspergillus fumigatus25 μg/mL

Anticancer Properties

Research indicates that derivatives of thiadiazole can exhibit cytotoxic effects against various cancer cell lines. For example:

  • The compound's structure allows it to inhibit DNA synthesis similarly to established anticancer agents like acyclovir .

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of various thiadiazole derivatives against human glioblastoma and melanoma cell lines. The results indicated that certain derivatives had IC50 values lower than those of standard treatments such as doxorubicin .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Interference with DNA/RNA Synthesis : Similar to other thiadiazoles, it may disrupt nucleic acid synthesis in microbial pathogens.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole Derivatives : Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have shown effectiveness against various pathogens such as Xanthomonas oryzae and Fusarium graminearum. In vitro studies demonstrated that certain derivatives achieved inhibition rates exceeding 50% at concentrations of 100 μg/mL, outperforming conventional bactericides like thiodiazolecopper .

Mechanism of Action : The antimicrobial activity is attributed to the ability of thiadiazole derivatives to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways. This mechanism is crucial for developing new agricultural fungicides and bactericides .

Antitumor Activity

Cancer Cell Lines : Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate has been evaluated for its antitumor potential against various cancer cell lines. Studies have shown that derivatives with the thiadiazole structure can induce apoptosis in breast cancer cells (MDA-MB-231), with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Research Findings : A series of experiments indicated that certain synthesized compounds exhibited high inhibitory activities against both cancerous and normal human cell lines. For example, one derivative demonstrated an IC50 value of 3.3 μM against MDA-MB-231 cells, suggesting potent antitumor efficacy .

Anti-inflammatory Properties

Inflammation Models : The compound's anti-inflammatory effects have been investigated using various in vivo models. Thiadiazole derivatives have shown promise in reducing inflammation markers and cytokine levels in animal models of arthritis and other inflammatory diseases .

Clinical Relevance : The anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Research into these applications is ongoing and may lead to the development of new therapeutic agents .

Summary Table of Applications

Application TypeDescriptionExample Findings
AntimicrobialEffective against bacteria and fungiInhibition rates >50% at 100 μg/mL against Xanthomonas oryzae
AntitumorInduces apoptosis in cancer cellsIC50 = 3.3 μM against MDA-MB-231 breast cancer cells
Anti-inflammatoryReduces inflammation markers in animal modelsPotential treatment for rheumatoid arthritis

Comparison with Similar Compounds

Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazole Derivatives

  • Structure : Replaces the imidazole ring in the target compound with a benzimidazole core ().
  • Synthesis : Involves coupling 2-chloromethyl benzimidazole with 5-phenyl-1,3,4-thiadiazol-2-amine ().

5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-Thiadiazol-2-amine

  • Structure : Features a nitro-substituted imidazole linked to a thiadiazol-2-amine ().
  • Impact : The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the target compound’s phenyl-imidazole group.

Thiazolylmethyl Carbamates ()

  • Structure : Contains a thiazole ring instead of thiadiazole, with carbamate linkages.
  • Impact : Thiazole’s reduced sulfur content and carbamate’s hydrolytic stability may influence pharmacokinetic profiles.

Key Observations :

  • Thioether formation (common in thiadiazole chemistry) requires base catalysts like K₂CO₃ ().
  • Benzimidazole derivatives prioritize nucleophilic substitution over thioether linkages ().

Analytical and Computational Tools

  • X-ray Crystallography : SHELX programs () and WinGX/ORTEP () are critical for confirming molecular geometries.
  • Spectroscopy : LC/MS () and ¹H-NMR () are standard for purity and structural validation.

Pharmacological Considerations

  • Thiadiazoles: Known for antimicrobial, anticancer, and anti-inflammatory properties.
  • Imidazoles : Common in antifungal agents (e.g., miconazole) and kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate?

  • Methodology :

  • Imidazole Core Formation : Condensation of glyoxal, ammonia, and benzaldehyde derivatives to construct the 5-phenyl-imidazole ring .
  • Thiadiazole Integration : React 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride to form the thioether-linked intermediate, followed by coupling to the imidazole-thioacetate via nucleophilic substitution .
  • Esterification : Use methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl ester group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., imidazole C-H protons at δ 7.2–7.8 ppm, thiadiazole NH at δ 10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z ~475.12 for C₁₉H₁₈N₆O₃S₂) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I band), and 1250 cm⁻¹ (C-S thioether) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Screening Protocol :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli; 24–48 h incubation) .
  • Cytotoxicity : MTT assay (IC₅₀ in HeLa or MCF-7 cells; 48 h exposure) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition at 10–100 µM) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • Binding Interactions : The thiadiazole and imidazole rings participate in π-π stacking with aromatic residues (e.g., Tyr in kinase pockets), while the acetamide forms hydrogen bonds with catalytic sites .
  • SAR Studies : Analogs with p-tolyl instead of phenyl (5-phenyl-imidazole) show 2–3× higher COX-2 inhibition, suggesting steric optimization enhances target affinity .

Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?

  • Troubleshooting Strategies :

  • Assay Variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize false negatives .
  • Resistance Profiling : Test against methicillin-resistant S. aureus (MRSA) and efflux pump-deficient strains to isolate resistance mechanisms .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Optimization Approaches :

  • Ester Hydrolysis Resistance : Replace methyl ester with tert-butyl or pivaloyloxymethyl (POM) prodrug groups to reduce first-pass metabolism .
  • Cytochrome P450 Screening : Use liver microsomes (human/rat) to identify major metabolites (e.g., oxidation at thiadiazole’s methyl group) .

Q. Which computational tools predict its binding affinity for novel targets?

  • Modeling Workflow :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding poses (e.g., docking to EGFR kinase domain, ΔG ~-9.2 kcal/mol) .
  • MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
  • QSAR : CoMFA/CoMSIA models using IC₅₀ data from 20 analogs (R² >0.85) .

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